molecular formula C12H12FN3 B1361025 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 1114957-51-5

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1361025
CAS RN: 1114957-51-5
M. Wt: 217.24 g/mol
InChI Key: UXTDYQOCRWENFL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, more commonly referred to as CPFPA, is an organic compound with a cyclopropyl ring and a pyrazolamine moiety. It is a white solid that is soluble in organic solvents and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. CPFPA has been studied extensively in the past few decades due to its potential applications in scientific research and its potential uses as an intermediate in the synthesis of a variety of compounds.

Scientific Research Applications

Antimycobacterial Activity

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: has been studied for its potential in treating tuberculosis. A series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, which include this compound, have shown promising results against M. tuberculosis H37Rv in vitro. One of the compounds in this series exhibited significant potency with an IC50 of 0.47 µM .

Anti-inflammatory Applications

The pyrazole moiety, which is a part of this compound’s structure, is known for its anti-inflammatory properties. This has been exemplified by drugs such as celecoxib, which is a potent anti-inflammatory agent. The presence of the pyrazole nucleus suggests that 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine could be explored for similar applications .

Antidepressant Potential

Pyrazole derivatives have been associated with antidepressant effects. Given the structural similarity, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine could be investigated for its efficacy as an antidepressant agent, potentially leading to the development of new treatments for depression .

Anticancer Research

The pyrazole nucleus is also present in various anticancer agents. Research into the applications of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine could uncover new pathways or targets for cancer treatment, leveraging its pyrazole structure .

Antioxidant Properties

Pyrazole derivatives are known to exhibit antioxidant properties. This compound could be utilized in scientific research aimed at understanding oxidative stress and its implications in various diseases .

Antiviral Research

The compound’s potential antiviral properties, due to the pyrazole core, make it a candidate for research into treatments for viral infections. Its efficacy against specific viruses could be a subject of future studies .

properties

IUPAC Name

5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8/h3-8H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTDYQOCRWENFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649463
Record name 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

CAS RN

1114957-51-5
Record name 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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